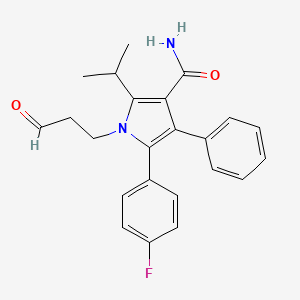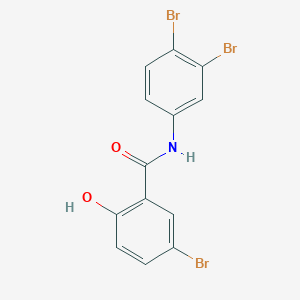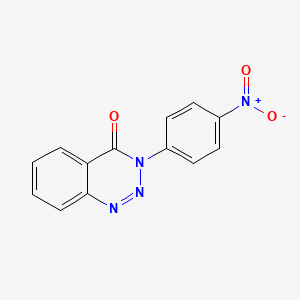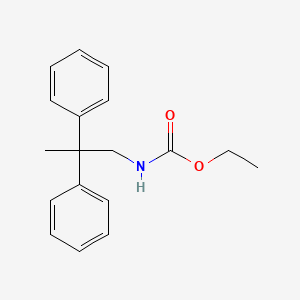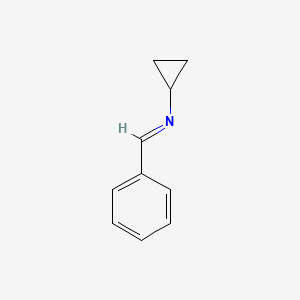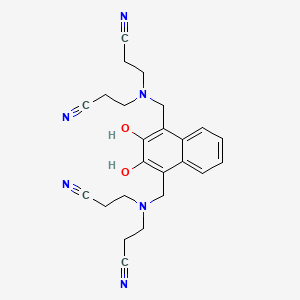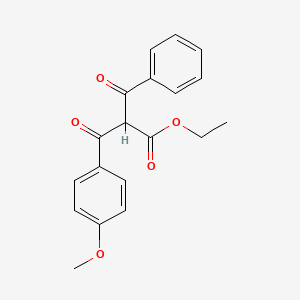
Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a methoxyphenyl group, and an oxopropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with benzoyl chloride and 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters, amides, and ethers .
科学的研究の応用
Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate has several scientific research applications:
作用機序
The mechanism of action of ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This mechanism is of interest in the development of skin-whitening agents and treatments for hyperpigmentation disorders .
類似化合物との比較
Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 2-benzoyl-3-phenyl-3-oxopropanoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 2-benzoyl-3-(4-hydroxyphenyl)-3-oxopropanoate: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
特性
CAS番号 |
20365-00-8 |
|---|---|
分子式 |
C19H18O5 |
分子量 |
326.3 g/mol |
IUPAC名 |
ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C19H18O5/c1-3-24-19(22)16(17(20)13-7-5-4-6-8-13)18(21)14-9-11-15(23-2)12-10-14/h4-12,16H,3H2,1-2H3 |
InChIキー |
AXPVZEAVBHTNIB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


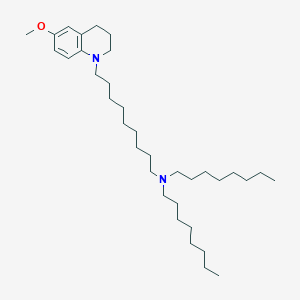
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13998864.png)
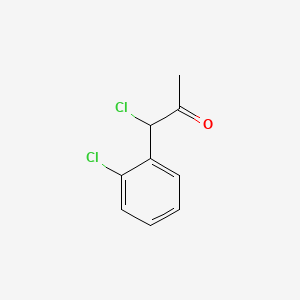
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
